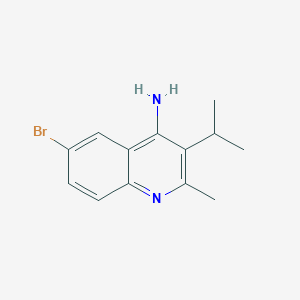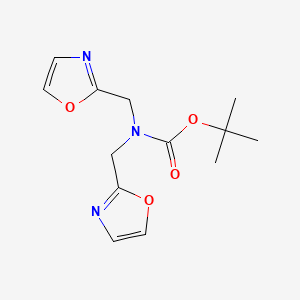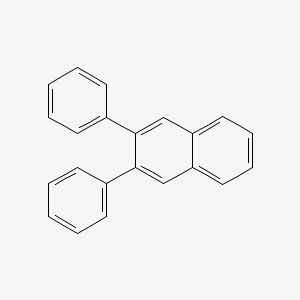![molecular formula C12H8Cl2N4 B11845519 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: is an organic compound with the molecular formula C12H8Cl2N4 . This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of chlorophthalazine derivatives with nitrogen nucleophiles such as piperidine, pyrrolidine, cyclohexylamine, benzylamine, and hydrazine hydrate . The process may also involve the use of carbon electrophiles like aromatic aldehydes, ethyl acetoacetate, and acetylacetone .
Industrial Production Methods: Industrial production of this compound is generally carried out through chemical synthesis, involving multiple steps to ensure high purity and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions:
Nucleophiles: Piperidine, pyrrolidine, cyclohexylamine, benzylamine, hydrazine hydrate.
Electrophiles: Aromatic aldehydes, ethyl acetoacetate, acetylacetone.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways, particularly those involving kinase enzymes .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals, contributing to the development of new materials and products .
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its dual chloro substitution enhances its ability to interact with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H8Cl2N4 |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-2-3-8(4-10(7)13)18-12-9(5-17-18)11(14)15-6-16-12/h2-6H,1H3 |
InChI Key |
ZRGNKDFLZZACDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)




![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
![2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-](/img/structure/B11845489.png)

![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)

